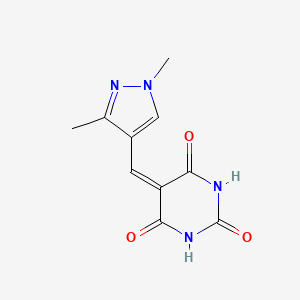
5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DMPT and is known for its unique properties that make it suitable for various applications in different fields such as agriculture, medicine, and biochemistry.
科学的研究の応用
Molecular Diversity and Biological Activity
The compound's derivatives have been explored for their potential in creating a molecularly diverse library. For instance, research on tetrasubstituted alkenes containing a barbiturate motif showcases the synthesis and biological activity evaluation of these compounds. They were tested against various microorganisms, including Escherichia coli, Staphylococcus aureus, Schizosaccharomyces pombe, and Candida albicans, revealing specific activities against S. pombe and S. aureus (Al-Sheikh et al., 2020).
Supramolecular Chemistry
The study of intermolecular interactions and supramolecular assemblies is another significant area. Compounds forming novel crystal structures through hydrogen bonding and weak intermolecular interactions have been reported. These interactions are crucial for assembling individual molecules into larger, more complex architectures, highlighting the importance of such compounds in the development of advanced materials (Wang et al., 2014).
Antimicrobial and Insecticidal Potential
The compound's derivatives have demonstrated antimicrobial and insecticidal potential. Research on pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation has evaluated their effectiveness against Pseudococcidae insects and selected microorganisms, showcasing the potential for pest control and antibacterial applications (Deohate & Palaspagar, 2020).
Heterocyclic Chemistry
The versatile reactivity and applications in synthesizing heterocyclic compounds are a key focus. For example, the synthesis of pyridine-pyrimidines and their bis-derivatives has been catalyzed by innovative methods, highlighting the compound's role in facilitating the development of novel heterocyclic structures with potential pharmaceutical applications (Rahmani et al., 2018).
特性
IUPAC Name |
5-[(1,3-dimethylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-5-6(4-14(2)13-5)3-7-8(15)11-10(17)12-9(7)16/h3-4H,1-2H3,(H2,11,12,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFJRGFWBCXMQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=O)NC(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

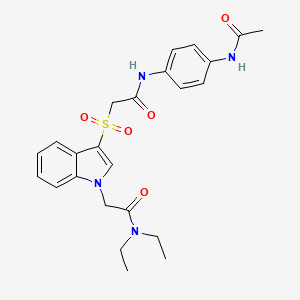
![tert-Butyl(((3aR,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)diphenylsilane](/img/structure/B2354723.png)
![methyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate](/img/structure/B2354728.png)
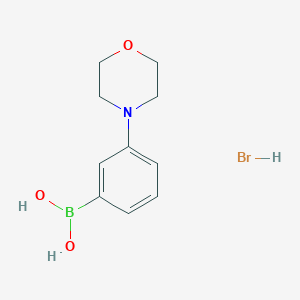
![2-(1H-indol-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2354730.png)
![9-Bromo-1'-ethyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2354731.png)
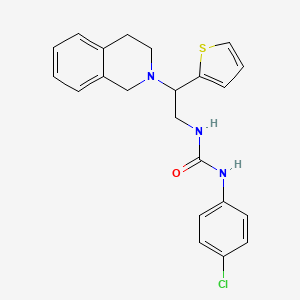

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2354737.png)
![4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline](/img/structure/B2354738.png)
![Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2354739.png)
![N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2354741.png)
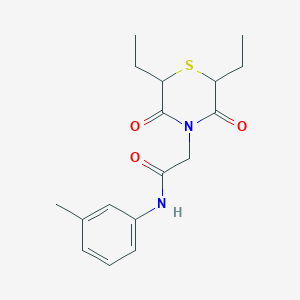
![Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2354743.png)